(E)-1-((3-Pentyl-1H-inden-1-ylidene)methyl)naphthalene
Overview
Description
JWH 176 is a synthetic cannabinoid receptor agonist, specifically designed to interact with the central cannabinoid receptor (CB1). It is an analgesic drug with a binding affinity at the CB1 receptor of 26.0 nanomolar, making it more potent than tetrahydrocannabinol (THC). JWH 176 is particularly notable for being a hydrocarbon containing no heteroatoms, relying on Van der Waals and hydrophobic interactions to bind to the receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: JWH 176 is synthesized through a series of organic reactions. The key step involves the formation of the indene structure, followed by the attachment of a naphthalene moiety. The synthesis typically involves the use of strong bases and organic solvents under controlled temperatures to ensure the correct stereochemistry is achieved .
Industrial Production Methods: Industrial production of JWH 176 would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would also include rigorous purification steps, such as chromatography, to isolate the desired product from any by-products or impurities .
Chemical Reactions Analysis
Types of Reactions: JWH 176 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated hydrocarbons .
Scientific Research Applications
JWH 176 has several scientific research applications:
Chemistry: Used to study the binding interactions with cannabinoid receptors, providing insights into receptor-ligand interactions.
Biology: Helps in understanding the role of cannabinoid receptors in various physiological processes, such as pain modulation and appetite regulation.
Medicine: Potential therapeutic applications in pain management, appetite stimulation, and muscle relaxation.
Industry: Used in the development of new synthetic cannabinoids for research and potential therapeutic use.
Mechanism of Action
JWH 176 exerts its effects by binding to the central cannabinoid receptor (CB1). This binding activates the receptor, leading to a cascade of intracellular events that modulate neurotransmitter release. The primary molecular targets are the CB1 receptors, which are part of the endocannabinoid system. The activation of these receptors influences various physiological processes, including pain perception, appetite, and mood .
Comparison with Similar Compounds
JWH 175: Similar structure but includes a mixture of stereoisomers.
JWH 018: Contains a carbonyl group, unlike JWH 176.
JWH 073: Another synthetic cannabinoid with a different alkyl side chain
Uniqueness of JWH 176: JWH 176 is unique due to its lack of heteroatoms and reliance on Van der Waals and hydrophobic interactions for receptor binding. This characteristic sets it apart from other synthetic cannabinoids that typically contain heteroatoms like oxygen or nitrogen .
Properties
IUPAC Name |
1-[(E)-(3-pentylinden-1-ylidene)methyl]naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24/c1-2-3-4-11-21-18-22(25-16-8-7-15-24(21)25)17-20-13-9-12-19-10-5-6-14-23(19)20/h5-10,12-18H,2-4,11H2,1H3/b22-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPESBQVTVSBBSE-OQKWZONESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C41 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=C/C(=C\C2=CC=CC3=CC=CC=C32)/C4=CC=CC=C41 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692895 | |
Record name | JWH-176 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619294-62-1 | |
Record name | 1-[(E)-(3-Pentyl-1H-inden-1-ylidene)methyl]naphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619294-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH-176 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JWH-176 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-176 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA60GT97BB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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